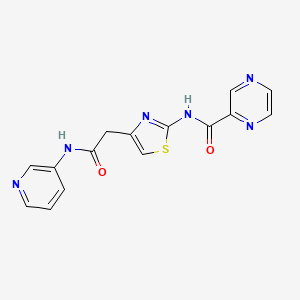

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a thiazole ring substituted with a 2-oxoethyl group bearing a pyridin-3-ylamino moiety. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.36 g/mol and a ChemSpider ID of 28472521 . The compound’s structure integrates multiple pharmacophoric elements:

- Pyrazine-2-carboxamide: Known for its role in hydrogen bonding and interactions with biological targets like kinases or viral proteases .

- Thiazole ring: Enhances metabolic stability and contributes to π-π stacking interactions .

- Pyridin-3-ylamino group: Modulates solubility and target specificity through its electron-rich aromatic system .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S/c22-13(19-10-2-1-3-16-7-10)6-11-9-24-15(20-11)21-14(23)12-8-17-4-5-18-12/h1-5,7-9H,6H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWOHBFBKBLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing pyrazine, thiazole, or pyridine moieties.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity The pyridin-3-ylamino group in the target compound distinguishes it from analogs like 12h (pyridin-4-yl) and 174 (4-chlorophenyl). The 3-position pyridine substitution may enhance target binding via optimized steric and electronic interactions compared to para-substituted analogs . POA-Gly-Pip (5f) and POA-Gly-Pyr (5p) feature aliphatic amines (piperidine/pyrrolidine), which improve solubility but may reduce aromatic stacking efficiency compared to the target’s pyridine moiety .

Thiazole Substitution Patterns The target compound’s thiazole is substituted at position 4, unlike Compound 174 (position 2 substitution).

Pharmacological Potential Compound 12h demonstrated antiviral activity against SARS-CoV due to its benzo[d]thiazole and indole groups, suggesting the target compound’s thiazole-pyrazine scaffold could similarly target viral proteases . N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () highlights that replacing pyrazine with cyclopropane reduces aromatic interactions but increases metabolic stability .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods in and , where pyrazine-2-carboxamide is coupled with thiazole intermediates via amidation or nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.